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Compound of Interest

Compound Name:
4-CHLOROINDOLE-3-

CARBALDEHYDE

Cat. No.: B113138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-chloroindole-
3-carbaldehyde (CAS No. 876-72-2), a halogenated indole derivative of interest in synthetic

and medicinal chemistry. Due to the limited availability of published experimental spectra, this

document presents available experimental data alongside predicted spectroscopic values to

serve as a reference for researchers.

Core Spectroscopic Data
The structural characteristics of 4-chloroindole-3-carbaldehyde give rise to a unique

spectroscopic fingerprint. The following sections summarize the available and predicted

quantitative data from key analytical techniques.

Infrared (IR) Spectroscopy
The following table lists the experimental Fourier-transform infrared (FTIR) absorption bands

for 4-chloroindole-3-carbaldehyde.[1]
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Wavenumber (cm⁻¹) Assignment

3163.7, 3127.5 N-H Stretching

3006.5 Aromatic C-H Stretching

2939.5, 2870.5 Aldehyde C-H Stretching

1639.4 C=O Stretching (Aldehyde)

1570.3, 1521.1, 1485.4 Aromatic C=C Stretching

1430.0 C-N Stretching

773.8 C-Cl Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 4-chloroindole-3-carbaldehyde are not readily

available in the reviewed scientific literature. Therefore, predicted NMR data are provided

below. These predictions are based on computational models and should be used as an

estimation pending experimental verification.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Assignment

~12.5 br s N-H

~10.0 s CHO

~8.2 d H-2

~7.8 d H-7

~7.4 dd H-5

~7.3 t H-6

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
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Chemical Shift (δ) ppm Assignment

~185.5 C=O (Aldehyde)

~138.0 C-7a

~136.5 C-2

~128.0 C-4

~127.5 C-3a

~124.0 C-6

~122.5 C-5

~118.0 C-3

~114.0 C-7

Mass Spectrometry (MS)
Experimental mass spectrometry data for 4-chloroindole-3-carbaldehyde is not widely

published. The following table outlines the predicted mass spectrometric information for the

parent molecule.

Parameter Value

Molecular Formula C₉H₆ClNO

Molecular Weight 179.61 g/mol

Monoisotopic Mass 179.0138 Da

Predicted M+ Peak m/z 179

Predicted M+2 Peak m/z 181 (approx. 33% intensity of M+)

Predicted Fragmentation Pattern: Under electron ionization (EI), the fragmentation of 4-
chloroindole-3-carbaldehyde is expected to initiate with the loss of the formyl radical (•CHO,

29 Da) to yield a fragment at m/z 150. Subsequent fragmentation may involve the loss of a

chlorine radical (•Cl, 35 Da) or hydrogen cyanide (HCN, 27 Da) from the indole ring.
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Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

4-chloroindole-3-carbaldehyde.

Synthesis of 4-Chloroindole-3-carbaldehyde
A common method for the synthesis of 4-chloroindole-3-carbaldehyde is the Vilsmeier-Haack

reaction.

Reagents and Materials: 4-chloroindole, phosphorus oxychloride (POCl₃), N,N-

dimethylformamide (DMF), ice, sodium hydroxide solution, ethyl acetate, brine.

Procedure:

1. To a stirred solution of DMF at 0 °C, slowly add POCl₃ dropwise to form the Vilsmeier

reagent.

2. After the formation of the Vilsmeier reagent is complete, add a solution of 4-chloroindole in

DMF dropwise at 0 °C.

3. Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitored by TLC).

4. Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of

sodium hydroxide.

5. Extract the product with ethyl acetate.

6. Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

7. Remove the solvent under reduced pressure and purify the crude product by column

chromatography or recrystallization to obtain 4-chloroindole-3-carbaldehyde.

Spectroscopic Analysis
NMR Spectroscopy:
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Dissolve 5-10 mg of purified 4-chloroindole-3-carbaldehyde in approximately 0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Process the data using appropriate software to perform Fourier transformation, phase

correction, and baseline correction. Chemical shifts should be referenced to the residual

solvent peak.

IR Spectroscopy:

Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry

KBr powder and pressing the mixture into a thin disk.

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small

amount of the solid sample directly on the ATR crystal.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

For Electron Ionization Mass Spectrometry (EI-MS), introduce a small amount of the

sample into the mass spectrometer, typically via a direct insertion probe or after separation

by gas chromatography (GC).

Acquire the mass spectrum, ensuring to scan a mass range that includes the expected

molecular ion peak (e.g., m/z 50-300).

For High-Resolution Mass Spectrometry (HRMS), utilize a technique such as electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-

of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and confirm the

elemental composition.

Visualizations
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The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques.
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Caption: General workflow for the synthesis and spectroscopic analysis.
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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